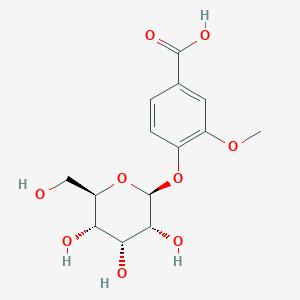

Pseudolaroside B

Description

Properties

Molecular Formula |

C14H18O9 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11-,12-,14-/m1/s1 |

InChI Key |

JYFOSWJYZIVJPO-CBLPJQPBSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pseudolaroside B: A Technical Overview of its Elusive Discovery and Isolation from Pseudolarix amabilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside B is a phenolic glycoside that has been reported to be a constituent of the golden larch, Pseudolarix amabilis. This coniferous tree, native to eastern China, has a rich history in traditional medicine, with various parts of the plant utilized for their therapeutic properties. While other compounds from Pseudolarix amabilis, such as pseudolaric acids, have been extensively studied for their biological activities, this compound remains a more enigmatic molecule. This technical guide aims to consolidate the currently available information regarding its discovery and isolation, while also highlighting the significant gaps in the scientific literature that present opportunities for future research.

Chemical Profile of this compound

A foundational understanding of a natural product begins with its chemical identity. The structural details and properties of this compound are summarized in the table below.

| Property | Data |

| Molecular Formula | C₁₄H₁₈O₉ |

| Molecular Weight | 330.29 g/mol |

| IUPAC Name | 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)O[C@H]1--INVALID-LINK--CO)O)O">C@@HO |

Table 1: Chemical and Physical Properties of this compound. This data is crucial for analytical identification and for predicting the compound's behavior in various experimental conditions.

Discovery and Isolation from Pseudolarix amabilis: A Knowledge Gap

Despite its documented presence in Pseudolarix amabilis, a comprehensive, peer-reviewed scientific publication detailing the initial discovery and a specific, reproducible protocol for the isolation of this compound from this plant source remains conspicuously absent from the public domain. While numerous studies have focused on the phytochemical analysis of Pseudolarix amabilis, they have predominantly centered on the isolation and characterization of other classes of compounds, most notably diterpenoids and other triterpenoids.

The lack of a dedicated study on this compound presents a significant challenge in providing a detailed experimental protocol for its isolation. However, based on general methodologies for the extraction of phenolic glycosides from plant materials, a hypothetical workflow can be proposed. This serves as a conceptual framework for researchers aiming to isolate this compound.

Figure 1: Conceptual Workflow for the Isolation of this compound. This diagram outlines a potential multi-step process for isolating this compound, starting from the plant material to the final pure compound.

Potential Biological Activities and Signaling Pathways: An Area for Future Investigation

The biological activities of this compound and the signaling pathways it may modulate are currently not well-documented. However, the activities of other phenolic glycosides from various plant sources can offer some initial hypotheses. Phenolic glycosides are known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.

Future research into this compound could explore its potential to modulate key signaling pathways involved in disease pathogenesis. A logical starting point would be to investigate its effects on pathways commonly associated with inflammation and cellular stress.

Figure 2: Hypothetical Signaling Pathways for Investigation. This diagram illustrates potential signaling pathways that could be influenced by this compound, based on the known activities of similar compounds.

Conclusion and Future Directions

This compound represents an intriguing but underexplored component of Pseudolarix amabilis. The current body of scientific literature lacks the specific details required for a comprehensive technical guide on its discovery and isolation. This knowledge gap, however, presents a clear and compelling opportunity for natural product researchers.

Future research should prioritize the following:

-

Systematic Phytochemical Investigation: A targeted study to isolate and unequivocally identify this compound from Pseudolarix amabilis, including the publication of a detailed and reproducible experimental protocol.

-

Quantitative Analysis: Determination of the yield and purity of this compound from various parts of the plant to assess its abundance and viability as a research target.

-

Spectroscopic Characterization: Full spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS) should be made publicly available to facilitate its identification in future studies.

-

Biological Screening: A comprehensive evaluation of the biological activities of purified this compound to uncover its therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

The exploration of this compound holds the promise of uncovering a novel bioactive compound with potential applications in drug discovery and development. Addressing the current gaps in our understanding is the critical first step in realizing this potential.

Unveiling Pseudolaroside B: A Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaroside B, a phenolic glycoside, has been identified in several traditional medicinal plants, suggesting its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and distribution of this compound. While quantitative data on its concentration in various plant matrices remains limited, this document outlines established methodologies for the extraction, isolation, and quantification of similar compounds, offering a foundational framework for future research. Furthermore, this guide explores the known biological activities and signaling pathways associated with the structurally related compound, Pseudolaric acid B, providing valuable insights for prospective studies on this compound.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Pinaceae and Rhamnaceae families. The documented natural sources are:

-

Pseudolarix amabilis (Golden Larch) : The root and trunk bark of this deciduous conifer, a staple in traditional Chinese medicine known as "Tu Jin Pi," is a primary source.[1]

-

Larix kaempferi (Japanese Larch) : This species of larch is another confirmed source of this compound.[1]

-

Ziziphus jujuba var. spinosa (Sour Jujube) : The seeds of this variety of jujube have also been reported to contain this compound.[1]

Currently, there is a notable absence of published quantitative studies detailing the specific concentration of this compound in different tissues (e.g., bark, leaves, cones, seeds) of these plants. While extensive phytochemical analyses have been conducted on these species, they have predominantly focused on other classes of compounds, such as flavonoids and triterpenoids in Ziziphus jujuba var. spinosa.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound concentration in its natural sources is not available. The following table highlights the lack of data and serves as a call for further research in this area.

| Plant Source | Plant Part | This compound Concentration/Yield | Reference |

| Pseudolarix amabilis | Bark | Data not available | N/A |

| Larix kaempferi | Needles, Bark, Cones | Data not available | N/A |

| Ziziphus jujuba var. spinosa | Seeds, Fruit Pulp | Data not available | N/A |

Experimental Protocols: A Proposed Framework

While a validated protocol for the extraction, isolation, and quantification of this compound is not yet established, a general workflow can be proposed based on standard methodologies for phenolic glycosides from plant matrices.

Extraction and Isolation Workflow

The following diagram illustrates a logical workflow for the extraction and isolation of this compound.

Caption: Proposed workflow for the extraction and isolation of this compound.

Detailed Methodologies

3.2.1. Sample Preparation:

-

Collect the desired plant material (e.g., bark of Pseudolarix amabilis).

-

Air-dry or freeze-dry the material to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

3.2.2. Extraction:

-

Soxhlet Extraction: A comprehensive method involving continuous extraction with a suitable solvent (e.g., methanol or ethanol) for several hours.

-

Ultrasonic-Assisted Extraction (UAE): Macerate the powdered plant material in a solvent and subject it to ultrasonication. This method can reduce extraction time and temperature.

-

Maceration: Soak the plant material in a solvent for an extended period (24-72 hours) with occasional agitation.

3.2.3. Purification:

-

Liquid-Liquid Partitioning: The crude extract is dissolved in water and successively partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be in the more polar fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the target compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, prep-HPLC with a suitable column (e.g., C18) and mobile phase is employed to obtain highly pure this compound.

Quantification Workflow

A validated UPLC-MS/MS method would be the gold standard for accurate and sensitive quantification of this compound in plant extracts.

Caption: Proposed workflow for the quantification of this compound.

3.3.1. UPLC-MS/MS Parameters (Hypothetical):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Signaling Pathways: Insights from a Related Compound

Direct research on the signaling pathways modulated by this compound is currently unavailable. However, extensive studies have been conducted on Pseudolaric acid B , a diterpenoid also isolated from Pseudolarix amabilis. Given the shared origin and potential for related biological activities, the signaling pathways affected by Pseudolaric acid B provide a valuable starting point for investigating this compound.

PI3K/AKT/mTOR Signaling Pathway

Pseudolaric acid B has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells, leading to apoptosis.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pseudolaric acid B.

NF-κB and p38 MAPK Signaling Pathways

Pseudolaric acid B has demonstrated immunosuppressive effects by inhibiting the NF-κB and p38 MAPK signaling pathways in T lymphocytes.[2]

Caption: Inhibition of NF-κB and p38 MAPK pathways by Pseudolaric acid B.

Future Directions and Conclusion

This compound remains a largely understudied natural product with potential therapeutic value. The immediate priorities for future research should include:

-

Quantitative analysis of this compound in its natural sources to identify high-yielding plant material and optimal harvest times.

-

Development and validation of a robust and sensitive analytical method , such as UPLC-MS/MS, for the accurate quantification of this compound.

-

Isolation of sufficient quantities of pure this compound to enable comprehensive biological activity screening.

-

Investigation into the signaling pathways directly modulated by this compound to elucidate its mechanism of action.

This technical guide consolidates the current understanding of this compound and provides a roadmap for future research. By addressing the existing knowledge gaps, the scientific community can unlock the full therapeutic potential of this promising natural compound.

References

The Elusive Structure of Pseudolaroside B: A Case of Mistaken Identity and Missing Data

For researchers, scientists, and drug development professionals investigating the natural products of Pseudolarix amabilis, the name "Pseudolaroside B" may appear in chemical databases. However, a thorough examination of scientific literature reveals a significant lack of detailed information regarding its chemical structure elucidation. This has led to considerable confusion, particularly with the well-studied and biologically active compound, Pseudolaric Acid B.

While a compound named this compound is cataloged in the PubChem database with the molecular formula C14H18O9 and the IUPAC name 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid, there is a conspicuous absence of published experimental data essential for its structural verification.[1] Key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC) and detailed Mass Spectrometry (MS) fragmentation analysis, which form the cornerstone of modern structure elucidation, are not publicly available for this compound.

This scarcity of data stands in stark contrast to the wealth of information available for Pseudolaric Acid B, a diterpenoid also isolated from Pseudolarix amabilis. The extensive research on Pseudolaric Acid B, covering its isolation, bioactivity, and synthesis, often leads to the mistaken assumption that "this compound" is a related and equally well-characterized compound.

The Challenge of Structure Elucidation without Data

The process of elucidating the chemical structure of a novel natural product is a meticulous and multi-faceted endeavor. It involves the isolation and purification of the compound, followed by a battery of spectroscopic and spectrometric analyses.

A logical workflow for such a process is outlined below:

Figure 1. A generalized workflow for the structural elucidation of a natural product.

Without the foundational data from these experimental techniques for this compound, it is impossible to construct the detailed tables of quantitative data or provide the in-depth experimental protocols requested by the scientific community.

A Call for Clarity and Further Research

The current state of information on this compound presents a significant knowledge gap. It is plausible that "this compound" is a misnomer for another compound, a rarely isolated constituent with un Fpublished data, or a synthetic derivative.

To resolve this ambiguity, further research is imperative. The isolation of a compound matching the molecular formula of this compound from Pseudolarix amabilis and the subsequent publication of its complete spectroscopic and spectrometric data are necessary to validate its existence and definitively determine its chemical structure. Until such data becomes available, the scientific community should exercise caution when encountering the name "this compound" and avoid conflating it with the well-documented Pseudolaric Acid B. Researchers are encouraged to consult the primary literature and critically evaluate the available evidence before embarking on studies involving this putative compound.

References

Pseudolaroside B: A Technical Guide to Its Physicochemical Properties for Researchers and Drug Development Professionals

Disclaimer: Experimental data on the physicochemical properties of Pseudolaroside B is limited in publicly available scientific literature. Much of the available research focuses on a related compound, Pseudolaric Acid B. This guide summarizes the available computed data for this compound and outlines the standard experimental methodologies used for determining the physicochemical properties of diterpenoid glycosides, a class of compounds to which this compound belongs.

Introduction

This compound is a diterpenoid glycoside found in several plant species, including Pseudolarix amabilis, Larix kaempferi, and Ziziphus jujuba var. spinosa[1]. As a member of the diterpenoid glycoside family, it is of interest to researchers for its potential biological activities. A thorough understanding of its physicochemical properties is fundamental for any investigation into its therapeutic potential, guiding formulation development, pharmacokinetic studies, and toxicological assessments. This technical guide provides a summary of the computed physicochemical properties of this compound and details the standard experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Key parameters include molecular weight, lipophilicity (LogP), solubility, and ionization constant (pKa). While experimental data for this compound is scarce, computed values from reliable databases provide a useful starting point for research.

Data Presentation

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database. It is crucial to note that these are predicted values and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₉ | PubChem[1] |

| Molecular Weight | 330.29 g/mol | PubChem[1] |

| XLogP3 | -1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 146 Ų | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 404 | PubChem[1] |

| IUPAC Name | 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | PubChem[1] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the key physicochemical properties of diterpenoid glycosides like this compound.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered through a low-binding filter (e.g., 0.22 µm), and the concentration of the dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or µM.

A high-throughput alternative is the turbidimetric solubility assay, which provides a kinetic solubility value by measuring the turbidity of a solution as the compound is added.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in the body. The octanol-water partition coefficient (Kow) is the most common measure.

Methodology: HPLC-based LogP Determination

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and efficient method for estimating LogP values.

-

Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

LogP Calculation: The retention time of this compound is used to calculate its retention factor (k'), and its LogP value is then determined from the calibration curve[2][3][4].

Stability Studies

Stability testing is essential to determine a compound's shelf-life and to identify potential degradation products.

Methodology: HPLC-based Stability Assessment

-

Sample Preparation: Solutions of this compound are prepared in relevant aqueous buffers (e.g., pH 4, 7.4, and 9) and stored under controlled conditions of temperature (e.g., 4 °C, 25 °C, 40 °C) and light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), aliquots of the solutions are withdrawn.

-

HPLC Analysis: The concentration of this compound in each aliquot is quantified using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: The percentage of the initial concentration of this compound remaining at each time point is calculated. The degradation kinetics can be determined, and the shelf-life can be estimated[5].

Biological Activity and Signaling Pathways (Hypothetical)

While specific data for this compound is limited, research on the closely related compound, Pseudolaric Acid B , has shown significant biological activity, including antifungal and cytotoxic effects[6][7][8][9][10][11][12][13][14]. It is plausible that this compound may exhibit similar, though not identical, activities.

Given the lack of direct evidence for this compound's mechanism of action, a hypothetical signaling pathway can be proposed based on the known activities of other natural glycosides. Many glycosides exert their effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation[15][16].

The following diagram illustrates a hypothetical experimental workflow to investigate the cytotoxic effects of this compound and to identify the signaling pathways involved.

References

- 1. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudolaric acid B inhibits proliferation in SW579 human thyroid squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi [pubmed.ncbi.nlm.nih.gov]

- 10. Pseudolaric acid B induces mitotic catastrophe followed by apoptotic cell death in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Screening the Biological Activity of Pseudolaroside B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside B, a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Traditionally used in Chinese medicine for treating skin ailments, modern research has unveiled its potential as a multi-target therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antifungal properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Anticancer Activity

This compound exhibits robust anticancer effects across a variety of cancer types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][4]

Proliferation Inhibition and Cytotoxicity

This compound has demonstrated significant dose- and time-dependent inhibition of proliferation in a range of cancer cell lines.[1]

| Cell Line[4][5] | Cancer Type[1][5] | IC50 (µM)[4][5] |

| MDA-MB-231[1] | Triple-Negative Breast Cancer[1] | Not explicitly stated in snippets |

| HeLa[4] | Cervical Cancer[2] | 0.17 - 5.20[4] |

| HepG2[5] | Hepatocellular Carcinoma[5] | 1.58[5] |

| SK-Hep-1[5] | Hepatocellular Carcinoma[5] | 1.90[5] |

| Huh-7[5] | Hepatocellular Carcinoma[5] | 2.06[5] |

| HKC[4] | Normal Human Kidney Epithelial[4] | 5.77[4] |

Mechanism of Action

The anticancer activity of this compound is attributed to its ability to modulate several key signaling pathways and cellular processes.

1. Induction of Apoptosis:

This compound induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to up-regulate p53, down-regulate the anti-apoptotic protein Bcl-2, and activate Caspase-3.[4] In some cancer cell lines, it triggers apoptosis through the induction of Death Receptor 5 (DR5).[6] Furthermore, it can activate the mitochondrial apoptosis pathway.[1]

2. Cell Cycle Arrest:

A prominent mechanism of this compound's anticancer effect is the induction of cell cycle arrest at the G2/M phase.[3][4] This is often associated with the disruption of cellular microtubule networks and the inhibition of mitotic spindle formation.[3]

3. Inhibition of Signaling Pathways:

This compound has been shown to inhibit several critical carcinogenic signaling pathways:

-

PI3K/AKT/mTOR Pathway: Inhibition of this pathway is a key mechanism in its effect on triple-negative breast cancer.[1]

-

STAT3, ERK1/2, and Akt Pathways: Down-regulation of the phosphorylation of these proteins has been observed in hepatocellular carcinoma cells.[5]

-

GSK-3β/β-catenin Pathway: this compound can suppress abnormal signaling in this pathway in liver cancer cells.[5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay):

-

Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining):

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

-

Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, Bcl-2, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: this compound induces apoptosis through multiple pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory conditions.[2][7]

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the modulation of cytokine production.

1. Inhibition of NF-κB Signaling:

This compound suppresses the activation of the NF-κB pathway by inhibiting the nuclear translocation of the p65 subunit and the phosphorylation and degradation of IκBα.[7]

2. Inhibition of p38 MAPK Pathway:

It also suppresses the phosphorylation of p38 MAP kinase, another key regulator of inflammatory responses.[7]

3. Modulation of PPARγ:

This compound can ameliorate inflammation by stabilizing peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn inhibits the NF-κB signaling pathway.[8][9]

4. Reduction of Pro-inflammatory Cytokines:

Treatment with this compound leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-17.[9][10]

Experimental Protocols

Measurement of Nitric Oxide (NO) Production:

-

Culture RAW264.7 macrophages in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, an indicator of NO production.

Cytokine Measurement (ELISA):

-

Collect cell culture supernatants or serum from animal models.

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Signaling Pathway Diagram

Caption: this compound inhibits inflammatory signaling pathways.

Antifungal Activity

This compound is a potent antifungal agent, a property that aligns with its traditional use in treating skin infections.[11]

Spectrum of Activity

It is active against a range of pathogenic fungi, including:

-

Trichophyton mentagrophytes[11]

-

Microsporum gypseum[11]

-

Candida species[11]

-

Torulopsis petrophilum[11]

Quantitative Data

The antifungal efficacy of this compound is comparable to that of amphotericin B against certain Candida and Torulopsis species.[11] In a study on Candida tropicalis, the median Minimum Inhibitory Concentrations (MICs) of this compound ranged from 8 to 16 µg/mL against both fluconazole-resistant and fluconazole-susceptible strains.[12] When combined with fluconazole, a synergistic effect was observed against resistant strains.[13]

| Organism[12] | Resistance Profile[12] | PAB MIC (µg/mL)[12] |

| Candida tropicalis | Fluconazole-resistant | 8 - 16[12] |

| Candida tropicalis | Fluconazole-susceptible | 8 - 16[12] |

Experimental Protocols

Broth Microdilution Assay for MIC Determination:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

This compound is a promising natural product with a well-documented portfolio of biological activities. Its potent anticancer, anti-inflammatory, and antifungal properties, underpinned by its modulation of multiple key cellular signaling pathways, highlight its therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for various disease applications.

References

- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudolaric acid B ameliorates synovial inflammation and vessel formation by stabilizing PPARγ to inhibit NF‐κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pseudolaric acid B attenuates atopic dermatitis-like skin lesions by inhibiting interleukin-17-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anticancer Effects of Pseudolaroside B

Abstract

Pseudolaroside B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant anticancer properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the current understanding of PAB's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. PAB exerts its antitumor effects through multiple avenues, including the induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M phase, and modulation of critical cell survival pathways such as PI3K/AKT/mTOR. Furthermore, PAB has been shown to induce autophagy, which can play a dual role in cell survival or death depending on the cancer type, and to inhibit cancer cell migration and invasion. In vivo studies have corroborated these findings, showing significant tumor growth inhibition. This document serves as a resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound (PAB) is a major bioactive diterpene acid derived from the traditional Chinese medicine Cortex pseudolaricis.[1] Initially recognized for its antifungal and antifertility activities, recent research has highlighted its potent cytotoxic and antitumor properties against various malignancies, including breast, liver, lung, and prostate cancers, as well as glioblastoma and melanoma.[1][2][3][4] The growing body of evidence suggests PAB's potential as a lead compound for novel cancer therapeutics.[2][5] This guide synthesizes the preliminary findings on PAB's anticancer effects, focusing on its molecular mechanisms, in vitro and in vivo efficacy, and the experimental methodologies used to elucidate these properties.

In Vitro Anticancer Activity

Cytotoxicity and Antiproliferative Effects

PAB demonstrates potent dose- and time-dependent inhibition of proliferation in a wide array of human cancer cell lines.[6][7] Its cytotoxic effects have been observed in cancers originating from diverse tissues, while showing less impact on certain normal cell lines, suggesting a degree of tumor selectivity.[6][8]

Data Summary: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the reported IC50 values for PAB against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 h | [6] |

| 8.3 | 48 h | [6] | ||

| 5.76 | 72 h | [6] | ||

| HepG2 | Hepatocellular Carcinoma | 1.58 | Not Specified | [9] |

| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | Not Specified | [9] |

| Huh-7 | Hepatocellular Carcinoma | 2.06 | Not Specified | [9] |

| U87 | Glioblastoma | ~10 | Not Specified | [2] |

| HCT-116 | Colorectal Carcinoma | 1.11 | Not Specified | [10] |

| Various | Multiple Cancer Types | 0.17 - 5.20 | Not Specified | [8] |

| HKC | Normal Kidney Epithelial | 5.77 | Not Specified | [8] |

Mechanisms of Action

PAB's anticancer activity is attributed to its ability to interfere with multiple fundamental cellular processes required for tumor growth and survival.

Induction of Apoptosis

PAB is a potent inducer of apoptosis, or programmed cell death, through caspase-dependent and, in some cases, caspase-independent pathways.[2][5] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.

-

Intrinsic Pathway : PAB treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl and the upregulation of the pro-apoptotic protein Bax.[6][7] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[6]

-

Extrinsic Pathway : In head and neck cancer cells, PAB has been shown to increase the expression of Death Receptor 5 (DR5), leading to the activation of the initiator caspase-8.[5]

-

Caspase-Independent Pathway : In U87 glioblastoma cells, PAB-induced apoptosis is only partially blocked by a pan-caspase inhibitor, suggesting the involvement of a caspase-independent mechanism involving the nuclear translocation of Apoptosis Inducing Factor (AIF).[2]

Activation of caspase-3 ultimately leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), culminating in cell death.[2][6]

Caption: PAB induces apoptosis via extrinsic (DR5) and intrinsic (mitochondrial) pathways.

Cell Cycle Arrest

A common mechanism of anticancer agents is the disruption of the cell cycle. PAB consistently induces cell cycle arrest at the G2/M phase in various cancer cell lines.[2][3][6][8][11][12] This arrest prevents cancer cells from proceeding through mitosis and subsequent division. The mechanism involves the upregulation of tumor suppressor proteins p53 and p21.[6] p21, a cyclin-dependent kinase (CDK) inhibitor, subsequently downregulates the activity of the CDK1/Cyclin B1 complex, which is essential for the G2 to M phase transition.[6]

Caption: PAB upregulates p53/p21 to inhibit CDK1/Cyclin B1, causing G2/M arrest.

Modulation of Signaling Pathways

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, survival, and metastasis, and is often hyperactivated in cancer.[6] PAB has been shown to significantly inhibit this pathway in triple-negative breast cancer cells.[6] It dose-dependently suppresses the expression of PI3K (p110β) and the phosphorylation of downstream targets AKT and mTOR, without affecting their total protein levels.[6] Co-treatment with a PI3K inhibitor enhances PAB-induced apoptosis, confirming the pathway's role in PAB's anticancer effect.[6]

Caption: PAB blocks the PI3K/AKT/mTOR survival pathway, promoting apoptosis.

Autophagy is a cellular degradation process that can either promote cell survival under stress or contribute to cell death. PAB's effect on autophagy is context-dependent.[13] In some cancer cells, such as MCF-7 breast cancer, PAB induces autophagy as a pro-survival mechanism.[14] In these cases, inhibiting autophagy with agents like 3-methyladenine (B1666300) (3-MA) significantly enhances PAB's cytotoxic effects.[13][14] One proposed mechanism is that PAB inhibits the binding of the anti-apoptotic protein Bcl-2 to Beclin-1, freeing Beclin-1 to initiate autophagy.[14] In other cell lines, PAB induces autophagic cell death.[3]

Caption: PAB can induce autophagy, which may act as a survival or death mechanism.

Inhibition of Metastasis

PAB has been shown to inhibit the migration and invasion of triple-negative breast cancer cells.[6] This effect is linked to the suppression of the epithelial-mesenchymal transition (EMT), a key process in metastasis. PAB treatment decreases the expression of mesenchymal markers N-cadherin and vimentin (B1176767) while increasing the expression of the epithelial marker E-cadherin.[6]

In Vivo Antitumor Efficacy

The anticancer effects of PAB observed in vitro have been validated in animal models. PAB significantly inhibits the growth of transplantable tumors in mice.

Data Summary: In Vivo Tumor Inhibition

| Animal Model | Cancer Type | Dose | Administration | Tumor Growth Inhibition Rate | Reference |

| Mice | Hepatocarcinoma 22 (H22) | 30 mg/kg/day | i.p. for 10 days | 14.4% | [8] |

| 60 mg/kg/day | i.p. for 10 days | 40.1% | [8] | ||

| Mice | Lewis Lung Cancer | 30 mg/kg/day | i.p. for 10 days | 39.1% | [8] |

| 60 mg/kg/day | i.p. for 10 days | 47.0% | [8] | ||

| Mice Xenograft | Head and Neck Cancer (HN22) | 2.5 mg/kg/day (extract) | Not Specified | Reduced tumor growth | [5] |

Furthermore, in vivo toxicity studies have shown that PAB at effective doses does not induce significant structural or biochemical changes in the liver and kidneys of mice, suggesting a favorable safety profile.[2]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer effects of PAB. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of PAB (and a vehicle control, e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measurement: For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. For CCK-8, no solubilization is needed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with PAB at various concentrations for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blotting

-

Protein Extraction: Treat cells with PAB, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Housing: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ cells in PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment and control groups.

-

Treatment Administration: Administer PAB (e.g., via intraperitoneal injection) or vehicle control according to the desired dosing schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be used for further analysis like immunohistochemistry.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted anticancer activities. It effectively inhibits cancer cell proliferation, induces apoptosis and cell cycle arrest, and modulates key oncogenic signaling pathways. Its ability to inhibit tumor growth in vivo with limited toxicity underscores its therapeutic potential.

Future research should focus on:

-

Derivative Synthesis: Designing and synthesizing PAB derivatives to improve potency, selectivity, and pharmacokinetic properties.[10]

-

Combination Therapies: Investigating synergistic effects when PAB is combined with standard chemotherapeutic agents or targeted therapies.[3][15]

-

Pharmacokinetic and Pharmacodynamic Studies: Conducting comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PAB.

-

Clinical Trials: Moving promising PAB formulations into well-designed clinical trials to evaluate their safety and efficacy in cancer patients.

References

- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 2. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudolaric acid B induces caspase-dependent apoptosis and autophagic cell death in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pseudolaric acid B induced autophagy, but not apoptosis, in MRC5 human fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pseudolaric acid B activates autophagy in MCF-7 human breast cancer cells to prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Immunomodulatory Properties of Pseudolaroside B: A Technical Guide

A Note to the Reader: While the inquiry specifically requests information on the immunomodulatory properties of Pseudolaroside B, a comprehensive review of the scientific literature reveals a significant scarcity of research on this particular compound. The vast majority of studies on the bioactive constituents of Pseudolarix kaempferi (Golden Larch) focus on Pseudolaric Acid B (PAB) . PAB is a diterpene acid from the same plant and has been extensively investigated for its immunomodulatory, anti-inflammatory, and anti-cancer effects.

This technical guide will therefore provide an in-depth overview of the immunomodulatory properties of Pseudolaric Acid B (PAB) as a comprehensive case study of a closely related and extensively researched compound. The findings presented herein are attributed to PAB and may not be directly extrapolated to this compound. Further research is warranted to elucidate the specific biological activities of this compound.

Introduction to Pseudolaric Acid B (PAB)

Pseudolaric acid B (PAB) is a major bioactive diterpenoid isolated from the root and trunk bark of Pseudolarix kaempferi, a plant used for centuries in traditional Chinese medicine to treat skin diseases, including those with inflammatory and microbial origins.[1][2] Modern pharmacological studies have identified PAB as a potent agent with a range of biological activities, including anti-fungal, anti-cancer, and significant immunomodulatory effects.[2][3] This guide will focus on the latter, detailing its impact on immune cells, the underlying signaling pathways, and the experimental methodologies used to ascertain these properties.

Immunomodulatory Effects of PAB on Immune Cells

PAB exerts its immunomodulatory effects by targeting several key immune cell types, primarily T lymphocytes and macrophages.

T Lymphocytes

PAB has been shown to be a potent suppressor of T lymphocyte activation and proliferation.[1][4] This is a critical aspect of its potential therapeutic application in T-cell-mediated autoimmune diseases.[4] Studies have demonstrated that PAB can inhibit the proliferation of T cells stimulated by various mitogens.[2] Furthermore, it has been observed to decrease the production of Interleukin-2 (IL-2), a cytokine crucial for T cell proliferation and differentiation.[2][5]

Macrophages

PAB demonstrates significant anti-inflammatory effects by modulating macrophage activity. It can inhibit the M1 polarization of macrophages, a pro-inflammatory phenotype, and reduce the production of key inflammatory cytokines.[6] In models of inflammation induced by lipopolysaccharide (LPS), PAB has been shown to decrease the expression of pro-inflammatory mediators.[6][7]

Signaling Pathways Modulated by PAB

The immunomodulatory and anti-inflammatory effects of PAB are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism of PAB's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][8] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. PAB has been shown to prevent the nuclear translocation of the NF-κB p65 subunit and inhibit the degradation of its inhibitor, IκBα, thereby suppressing the inflammatory cascade.[1][8]

p38 MAPK Signaling Pathway

PAB also modulates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][9] The p38 MAPK pathway is involved in cellular responses to stress and plays a significant role in inflammation. PAB has been found to inhibit the phosphorylation of p38, which in turn suppresses the activation of downstream targets and reduces the production of inflammatory cytokines.[1][4]

PPARγ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. PAB has been identified as an agonist of PPARγ, meaning it can activate this receptor.[4][6] Activation of PPARγ can lead to the suppression of inflammatory responses, and this mechanism is believed to contribute to the immunomodulatory effects of PAB.[6][10]

Quantitative Data on PAB's Immunomodulatory Effects

The following tables summarize the quantitative data from various studies on the effects of PAB on cytokine production and other immunomodulatory parameters.

Table 1: Effect of Pseudolaric Acid B on Pro-inflammatory Cytokine Production

| Cell Type/Model | Stimulant | PAB Concentration/Dose | Cytokine | Percent Inhibition/Reduction | Reference |

| HT-29 Cells | Cytokine Mixture | Not specified | PGE2 | Significant Inhibition | [8] |

| RAW264.7 Macrophages | LPS | 0.5 µmol/L | IL-1β mRNA | Marked Decrease | [6] |

| RAW264.7 Macrophages | LPS | 0.5 µmol/L | TNF-α mRNA | Marked Decrease | [6] |

| Atopic Dermatitis Mouse Model | - | Not specified | IL-1β (serum & skin) | Significant Decrease | [10] |

| Atopic Dermatitis Mouse Model | - | Not specified | TNF-α (serum & skin) | Significant Decrease | [10] |

| T-cell mediated DTH mouse model | - | 5, 10, 20 mg/kg | TNF-α | Dose-dependent reduction | [4] |

Table 2: Effect of Pseudolaric Acid B on T-Cell Proliferation and IL-2 Production

| Cell Type | Stimulant | PAB Concentration | Effect | Reference |

| T lymphocytes | Concanavalin A | Not specified | Inhibition of proliferation | [2] |

| Antigen-specific T lymphocytes | Dinitrophenyl-modified spleen cells | Not specified | Inhibition of proliferation | [5] |

| Concanavalin A-activated T lymphocytes | Concanavalin A | Not specified | Decreased IL-2 production | [5] |

| Antigen-specific T lymphocytes | Dinitrophenyl-modified spleen cells | Not specified | Decreased IL-2 production | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of PAB's immunomodulatory properties.

Cell Culture and Treatment

-

Cell Lines: Human colon adenocarcinoma cells (HT-29), murine macrophage cells (RAW264.7), and Jurkat T cells are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

PAB Treatment: PAB is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods as indicated in the experimental design.

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-2) in cell culture supernatants or serum samples.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and samples (cell culture supernatant or serum) to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash again and add a substrate that will be converted by the enzyme to produce a colored product.

-

Measure the absorbance of the colored product using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Western Blotting for Signaling Protein Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB p65, IκBα, phosphorylated p38).

-

Procedure:

-

Lyse cells to extract total proteins.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

-

Real-Time PCR for Gene Expression Analysis

-

Principle: Real-Time Polymerase Chain Reaction (RT-PCR) is used to measure the mRNA expression levels of specific genes (e.g., TNF-α, IL-1β, PPARγ).

-

Procedure:

-

Isolate total RNA from cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform PCR using the cDNA as a template, specific primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Monitor the fluorescence in real-time as the PCR product accumulates.

-

Determine the relative gene expression levels by comparing the cycle threshold (Ct) values of the target gene to a reference gene (e.g., GAPDH).

-

Flow Cytometry for Cell Cycle and Phenotype Analysis

-

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It can be used to determine cell cycle distribution and to identify cell surface markers.

-

Procedure (Cell Cycle):

-

Harvest and fix cells.

-

Treat cells with RNase and stain with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Procedure (Phenotype):

-

Stain cells with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4, CD8, CD25).

-

Analyze the stained cells using a flow cytometer to identify and quantify different cell populations.

-

Visualizing PAB's Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Pseudolaric Acid B.

Caption: PAB inhibits the NF-κB signaling pathway by preventing IKK activation.

Caption: PAB suppresses the p38 MAPK pathway by inhibiting p38 phosphorylation.

Caption: PAB activates the PPARγ signaling pathway, promoting anti-inflammatory effects.

Conclusion

Pseudolaric Acid B exhibits potent immunomodulatory and anti-inflammatory properties, primarily through the suppression of T-cell activation and the modulation of macrophage function. Its mechanisms of action involve the inhibition of the NF-κB and p38 MAPK signaling pathways and the activation of the PPARγ pathway. These findings suggest that PAB holds significant promise as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. However, it is imperative to underscore that this body of research pertains to Pseudolaric Acid B. Dedicated investigation into the immunomodulatory potential of this compound is essential to determine its specific biological activities and therapeutic potential.

References

- 1. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pseudolaric acid B attenuates atopic dermatitis-like skin lesions by inhibiting interleukin-17-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Studies of the Antifungal Activity of Pseudolaroside B

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a significant global health challenge. This has intensified the search for novel antifungal agents with unique mechanisms of action. Pseudolaroside B (PAB), also known as Pseudolaric Acid B, is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for treating skin conditions like tinea, PAB has garnered scientific interest for its broad spectrum of biological activities, including potent antifungal properties.[1] This technical guide provides a comprehensive overview of the initial research into the antifungal activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.

Antifungal Spectrum of Activity

Initial in vitro studies have demonstrated that this compound exhibits significant inhibitory activity against a range of clinically relevant and plant pathogenic fungi. Its efficacy has been particularly noted against various species of Candida and Aspergillus.

In Vitro Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. PAB has shown potent activity, with MIC values often in the low microgram per milliliter range. Notably, PAB maintains similar activity against both fluconazole-susceptible and fluconazole-resistant fungal strains, suggesting a mechanism of action distinct from azole antifungals.[2][3]

| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference |

| Candida tropicalis | Fluconazole-Resistant | 8 - 16 | [2][4] |

| Candida tropicalis | Fluconazole-Susceptible | 8 - 16 | [2][4] |

| Candida albicans | Fluconazole-Resistant | 0.5 - 4 | [3][5] |

| Candida albicans | Fluconazole-Susceptible | 0.5 - 4 | [3][5] |

| Aspergillus fumigatus | Not Specified | Dose-dependent inhibition | [6] |

| Colletotrichum gloeosporioides | Plant Pathogen | EC₅₀: 0.087 - 1.927 | [7] |

Table 1: Summary of Minimum Inhibitory Concentration (MIC) data for this compound against various fungal species. EC₅₀ represents the median effective concentration.

Synergistic Interactions with Fluconazole (B54011)

A significant finding in the study of PAB is its strong synergistic activity when combined with fluconazole (FLC), particularly against azole-resistant strains of Candida.[3][5] This synergy can potentially restore the efficacy of existing antifungal drugs and reduce the required therapeutic doses, thereby minimizing toxicity.

Checkerboard Synergy Analysis

The synergistic relationship is quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained via a checkerboard microdilution assay. An FICI value of ≤ 0.5 is a definitive indicator of synergy. Studies have consistently shown strong synergy between PAB and fluconazole against resistant Candida isolates.[2][3][4][5]

| Fungal Species | Resistance Profile | PAB MIC in Combination (µg/mL) | FLC MIC in Combination (µg/mL) | FICI Range | Interpretation | Reference |

| C. tropicalis | Fluconazole-Resistant | Not explicitly stated | Reduced up to 128-fold | 0.070 - 0.375 | Synergy | [2][4] |

| C. albicans | Fluconazole-Resistant | 0.5 - 4 | 0.06 - 4 | 0.02 - 0.13 | Synergy | [3][5] |

| C. albicans | Fluconazole-Susceptible | 0.5 - 4 | 1 - 8 | 0.25 - 0.5 | Synergy (in 17% of strains) | [3][5] |

Table 2: Synergistic activity of this compound in combination with Fluconazole against Candida species.

Anti-Biofilm Activity

Fungal biofilms are structured communities of cells that adhere to surfaces and are encased in an extracellular matrix, rendering them notoriously resistant to conventional antifungal agents.[2] PAB has demonstrated the ability to inhibit the formation of fungal biofilms and shows synergistic effects with fluconazole in disrupting both early-stage and mature biofilms.[2][6]

-

Against Aspergillus fumigatus : PAB was shown to inhibit the formation of fungal biofilms in a dose-dependent manner.[6]

-

Against Candida tropicalis : The combination of PAB and fluconazole exhibited a strong, dose-dependent synergistic inhibitory effect, eliminating over 80% of biofilm formation in both early and mature stages.[2][4][8]

Mechanism of Action

The antifungal activity of this compound appears to be multifaceted, involving the disruption of multiple cellular processes crucial for fungal survival and growth. This contrasts with azoles, which primarily target ergosterol (B1671047) biosynthesis.[7][8]

Disruption of Cellular Integrity and Microtubules

Scanning electron microscopy (SEM) has revealed that PAB causes significant damage to fungal cell integrity.[2][4][8] Key effects include:

-

Inhibition of Ergosterol Biosynthesis: PAB treatment has been shown to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[7]

-

Increased Membrane Permeability: Damage to the cell membrane leads to increased permeability and leakage of intracellular contents.[7]

-

Cellular Deformation: Fungal cells exposed to PAB exhibit deformation, swelling, and eventual collapse.[8]

-

Microtubule Destabilization: PAB is a known microtubule-destabilizing agent.[9] This action disrupts mitotic spindle formation and mycelial growth, which is a critical virulence factor for many fungi.[8]

Inhibition of (1,3)-β-D-glucan Synthesis via Rho1 Pathway

A more specific molecular target identified for PAB is the Rho1 GTPase.[6] Rho1 is a key regulator in the protein kinase C (PKC) cell wall integrity pathway, which ultimately activates FKS1, the catalytic subunit of (1,3)-β-D-glucan synthase. By binding to and inhibiting Rho1, PAB effectively disrupts the synthesis of (1,3)-β-D-glucan, a vital structural polymer of the fungal cell wall.[6] This inhibition weakens the cell wall, contributing to cell lysis and death.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices and descriptions from studies on this compound.[2][10][11][12][13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeast.[2]

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate onto an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

-

Select several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of PAB in a suitable solvent (e.g., DMSO).

-

Perform twofold serial dilutions of PAB in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of PAB that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or with a spectrophotometer.

-

Checkerboard Synergy Assay

This assay is used to determine the interaction between two antimicrobial agents.[2][12]

-

Plate Setup:

-

In a 96-well microtiter plate, prepare twofold serial dilutions of PAB horizontally (e.g., across columns 1-10).

-

Prepare twofold serial dilutions of fluconazole vertically (e.g., down rows A-G).

-

This creates a matrix of wells containing various concentrations of both drugs.

-

Include a row with only PAB dilutions and a column with only fluconazole dilutions to determine their individual MICs under the assay conditions. A drug-free well serves as the growth control.

-

-

Inoculation and Incubation:

-

Inoculate each well with a standardized fungal suspension as described in the MIC protocol.

-

Incubate the plate at 35°C for 48 hours.

-

-

Data Analysis and FICI Calculation:

-

Determine the MIC of each drug alone and in every combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of PAB = (MIC of PAB in combination) / (MIC of PAB alone)

-

FIC of FLC = (MIC of FLC in combination) / (MIC of FLC alone)

-

-

Calculate the FICI: FICI = FIC of PAB + FIC of FLC.

-

Interpretation: Synergy (FICI ≤ 0.5), Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[2]

-

Time-Kill Assay

This dynamic assay assesses the rate at which an antifungal agent kills a fungal population.[11][15]

-

Preparation:

-

Prepare tubes containing RPMI 1640 medium with PAB at concentrations relative to its MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control tube.

-

Prepare a standardized fungal inoculum of approximately 1-5 x 10⁵ CFU/mL.

-

-

Inoculation and Sampling:

-

Add the fungal inoculum to each tube and incubate at 35°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

-

Quantification:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate for 24-48 hours.

-

Count the resulting colonies to determine the number of viable organisms (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each concentration.

-

A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log₁₀ reduction.

-

Crystal Violet Biofilm Assay

This method quantifies the total biomass of a fungal biofilm.[13][14][16]

-

Biofilm Formation:

-

Add 100 µL of a standardized fungal suspension (e.g., 1 x 10⁶ cells/mL in RPMI) to the wells of a flat-bottom 96-well plate.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

-

Treatment:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

-

Add fresh medium containing various concentrations of PAB (or PAB + FLC) to the wells. Include a drug-free control.

-

Incubate for an additional 24-48 hours.

-

-

Staining:

-

Wash the wells with PBS again.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Quantification:

-

Wash away the excess stain with water and allow the plate to dry completely.

-

Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to release the bound dye.

-

Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of 550-590 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

-

Conclusion

Initial studies on this compound reveal it to be a promising antifungal agent with significant potential. Its key attributes include potent activity against a range of clinically important fungi, a consistent effect against both drug-susceptible and drug-resistant strains, and a strong synergistic relationship with fluconazole. The multi-target mechanism of action, involving the disruption of the cell membrane, cytoskeleton, and cell wall integrity via the Rho1 pathway, makes the development of resistance less likely. These findings strongly support the further investigation and development of this compound and its derivatives as next-generation antifungal therapeutics.

References